

1-Ethyl-3-methylimidazolium Bromide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Ethyl-3-methylimidazolium bromide*

Cat. No.: B1224355

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-3-methylimidazolium bromide, often abbreviated as [EMIM]Br, is a prominent member of the imidazolium-based ionic liquids (ILs). These compounds, often defined as salts with melting points below 100°C, have garnered significant attention as environmentally benign alternatives to volatile organic solvents in a wide array of applications.^{[1][2]} Their unique physicochemical properties, including negligible vapor pressure, high thermal stability, and excellent solvating power for a range of organic and inorganic materials, make them highly versatile.^{[2][3]} This technical guide provides an in-depth overview of the core properties, synthesis, and characterization of **1-Ethyl-3-methylimidazolium bromide**, tailored for professionals in research and development.

Core Properties of 1-Ethyl-3-methylimidazolium Bromide

The properties of **1-Ethyl-3-methylimidazolium bromide** are dictated by the structure of its constituent ions: the 1-ethyl-3-methylimidazolium cation and the bromide anion. These properties can be broadly categorized into physical, chemical, and electrochemical characteristics.

Physicochemical Properties

A summary of the key quantitative physicochemical properties of **1-Ethyl-3-methylimidazolium bromide** is presented in the table below. It is important to note that while general trends are well-established, specific values for properties such as viscosity and ionic conductivity are highly temperature-dependent and can be influenced by the presence of impurities, particularly water.

Property	Value	Conditions/Notes
Molecular Formula	$C_6H_{11}BrN_2$	
Molecular Weight	191.07 g/mol	
Appearance	White to pale yellow crystalline powder	[4]
Melting Point	91 °C	[5]
Boiling Point	Not applicable (decomposes before boiling)	Possesses negligible vapor pressure.[3]
Density	1.49 g/cm ³	at 26 °C[5]
Solubility	Soluble in water, ethanol, acetonitrile	[6] Insoluble in non-polar solvents like hexane.[2]
Viscosity	Data not available for the bromide salt	Generally, viscosity of imidazolium ILs decreases with increasing temperature.[7]
Ionic Conductivity	Data not available for the bromide salt	Generally, ionic conductivity of imidazolium ILs increases with increasing temperature.[8]

Chemical Properties

1-Ethyl-3-methylimidazolium bromide exhibits several key chemical properties that underpin its utility:

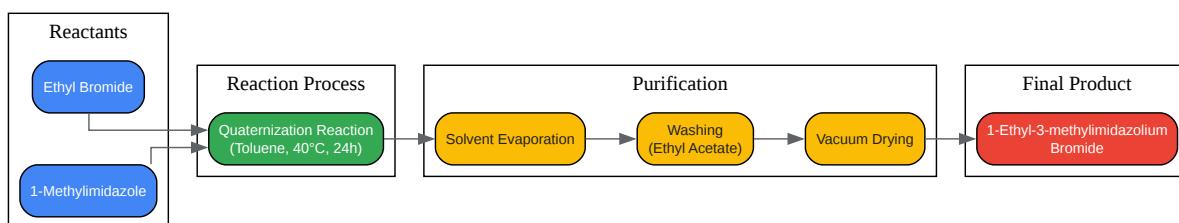
- High Thermal Stability: This ionic liquid is stable across a broad range of temperatures, making it suitable for high-temperature reactions.[2]
- Low Volatility: As an ionic liquid, [EMIM]Br has a negligible vapor pressure and does not readily evaporate under normal conditions.[2][3]
- Chemical Stability: It remains stable in both acidic and basic conditions.[2]
- High Dissolving Power: It is capable of dissolving a wide variety of organic and inorganic compounds.[2]

Experimental Protocols

Synthesis of 1-Ethyl-3-methylimidazolium Bromide

The most common method for the synthesis of **1-Ethyl-3-methylimidazolium bromide** is the quaternization of 1-methylimidazole with ethyl bromide.[2][6]

Materials and Equipment:


- 1-Methylimidazole
- Ethyl bromide
- Anhydrous toluene (or other suitable solvent)
- Round-bottom flask with a reflux condenser and magnetic stirrer
- Heating mantle
- Rotary evaporator
- Vacuum oven

Procedure:

- In a two-necked round-bottom flask, dissolve 1-methylimidazole (0.1 mmol) in anhydrous toluene.[6]

- While stirring the solution, slowly add ethyl bromide (0.3 mmol) dropwise.[6] The reaction is exothermic, so controlled addition is crucial.
- After the addition is complete, heat the reaction mixture with stirring at 40°C for 24 hours.[6]
- Upon completion of the reaction, a solid product will have formed.
- Remove the solvent under reduced pressure using a rotary evaporator.[6]
- Wash the resulting solid product multiple times with a non-polar solvent such as ethyl acetate to remove any unreacted starting materials.
- Dry the purified **1-Ethyl-3-methylimidazolium bromide** under vacuum to remove any residual solvent.[4]

Diagram: Synthesis Workflow of **1-Ethyl-3-methylimidazolium Bromide**

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **1-Ethyl-3-methylimidazolium bromide**.

Characterization Protocols

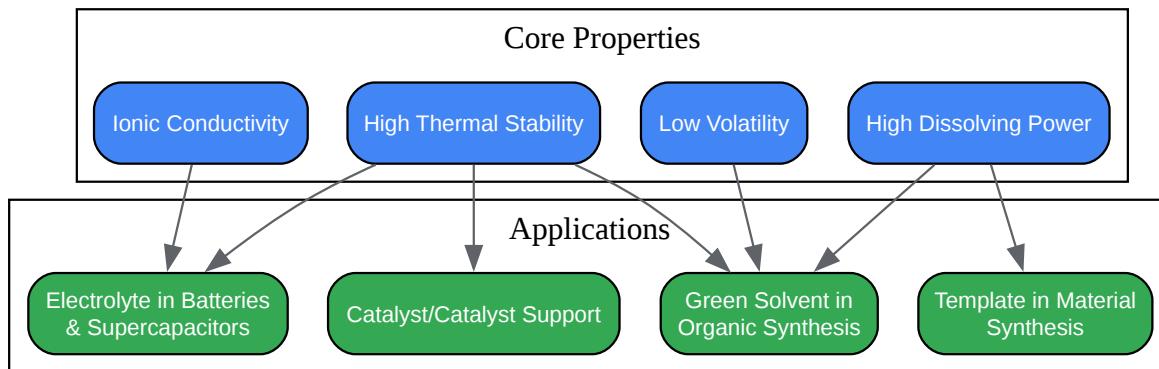
1. Structural Confirmation (NMR and IR Spectroscopy):

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to confirm the chemical structure of the synthesized ionic liquid. The characteristic peaks for the

imidazolium ring protons and the ethyl and methyl groups should be present and in the correct integration ratios. For example, in CDCl_3 , the proton on the C2 carbon of the imidazolium ring typically appears as a singlet downfield (around 9.66 ppm).[4][9]

- **Infrared (IR) Spectroscopy:** FT-IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic peaks for C-H stretching of the alkyl chains and the imidazolium ring, as well as C=N and C=C stretching of the ring, are expected.[4]

2. Purity and Water Content Analysis:


- **Purity Determination:** The purity of the ionic liquid can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) or by titration of the bromide content.
- **Water Content (Karl Fischer Titration):** The water content is a critical parameter as it can significantly affect the physicochemical properties of the ionic liquid. Karl Fischer titration is the standard method for accurately determining the water content.[10][11] This technique is highly effective for ionic liquids due to their ability to dissolve a wide range of compounds.[1] [10]

3. Physicochemical Property Measurement:

- **Melting Point:** Determined using a standard melting point apparatus or by Differential Scanning Calorimetry (DSC).
- **Density:** Measured using a pycnometer or a vibrating tube densimeter.
- **Viscosity:** A rotational viscometer or a falling-ball viscometer can be used to measure the viscosity of the ionic liquid as a function of temperature.[12]
- **Ionic Conductivity:** Measured using a conductivity meter with a suitable probe. The measurement is typically performed over a range of temperatures to understand the temperature dependence.[13]

Applications and Logical Relationships

The unique properties of **1-Ethyl-3-methylimidazolium bromide** lead to its application in various fields.

Diagram: Properties and Applications of **1-Ethyl-3-methylimidazolium Bromide**

[Click to download full resolution via product page](#)

Caption: Interrelationship of core properties and applications.

Safety and Handling

1-Ethyl-3-methylimidazolium bromide is classified as a skin and eye irritant.^[9] It may also cause respiratory irritation.^[9] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

1-Ethyl-3-methylimidazolium bromide is a versatile ionic liquid with a compelling set of physicochemical properties that make it a valuable tool for researchers and scientists. Its low volatility, high thermal stability, and excellent solvating power have led to its use as a green solvent, an electrolyte, and a catalyst in various chemical processes. A thorough understanding of its properties and the experimental protocols for its synthesis and characterization is crucial for its effective and safe application in research and development. While comprehensive temperature-dependent data for some properties like viscosity and ionic conductivity of the bromide salt are not readily available in the literature, the general behavior and measurement techniques are well-established for the broader class of imidazolium-based ionic liquids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ionic liquids for Karl-Fischer titration | IoLiTec [iolitec.de]
- 2. nbinno.com [nbinno.com]
- 3. Temperature-dependent conductivity of Emim⁺ (Emim⁺ = 1-ethyl-3-methyl imidazolium) confined in channels of a metal–organic framework - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. rroij.com [rroij.com]
- 5. 1-Ethyl-3-methylimidazolium bromide, >99% | IoLiTec [iolitec.de]
- 6. 1-Ethyl-3-methylimidazolium bromide synthesis - chemicalbook [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. rsc.org [rsc.org]
- 10. hiyka.com [hiyka.com]
- 11. iolitec.de [iolitec.de]
- 12. Pressing matter: why are ionic liquids so viscous? - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06857A [pubs.rsc.org]
- 13. Electrical Conductivity of Ionic Liquids 1-Hexyl-3-Methylimidazolium Chloride (HMIM) and 1-Methyl-3-Octylimidazolium Chloride (OMIM) in Mixtures with Selected Alkoxy Alcohols over a Wide Temperature Range - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1-Ethyl-3-methylimidazolium Bromide: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1224355#what-are-the-properties-of-1-ethyl-3-methylimidazolium-bromide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com